molecular formula C18H22N2O4 B2799521 Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 923091-56-9

Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2799521
CAS No.: 923091-56-9
M. Wt: 330.384
InChI Key: WNJZHVPZGVHSHO-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a synthetic organic compound featuring a methyl benzoate core linked via an acetamide bridge to a cyclohexene-containing ethylamine substituent.

Properties

IUPAC Name

methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-24-18(23)14-7-9-15(10-8-14)20-17(22)16(21)19-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJZHVPZGVHSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate involves multiple steps. One common synthetic route includes the reaction of cyclohexenyl ethylamine with oxoacetyl chloride to form an intermediate, which is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the cyclohexenyl group, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures

Scientific Research Applications

Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in bioassays to study its effects on biological systems and to explore its potential as a therapeutic agent.

    Medicine: Research is ongoing to investigate its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Features Potential Applications References
Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate Methyl benzoate Cyclohexenylethylamino-oxoacetamide Combines aromatic ester with cyclohexene-linked amide; moderate lipophilicity inferred from substituents. Hypothesized protease inhibition or anti-inflammatory activity (based on structural analogues).
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives Pyridopyrimidinone 4-(Methylamino)cyclohex-1-en-1-yl, 3,4-dimethoxyphenyl Heterocyclic core with electron-rich substituents; likely higher rigidity than benzoate-based compounds. Kinase inhibition (common for pyridopyrimidinones).
Ethyl 4-hydroxybenzoate S23 Ethyl benzoate Hydroxyl group at C4 Simpler ester structure lacking amide/cyclohexene; higher polarity. Intermediate in synthesis of bioactive amides.
{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}[(cyclohex-1-en-1-yl)methyl]amine hydrochloride Oxazole Chlorophenyl, cyclohexenylmethylamine Charged hydrochloride salt; halogen substituent enhances stability. Antimicrobial or CNS-targeting agents (common for oxazoles).
4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl] Methyl benzoate Methyl benzoate Pyrrolopyrimidine-ethyl Fusion of benzoate with nitrogen-rich heterocycle; potential DNA/RNA interaction. Anticancer or antiviral candidates.

Key Structural Differences and Implications

Core Structure: The target compound’s benzoate ester core contrasts with pyridopyrimidinone () or oxazole () cores in analogues. Benzoate esters are metabolically labile, suggesting shorter half-lives compared to rigid heterocycles .

Substituent Effects :

  • The cyclohexenylethylamine group in the target compound likely increases lipophilicity compared to hydroxylated benzoates (), improving membrane permeability but reducing aqueous solubility .
  • Chlorophenyl and morpholine substituents in analogues (–4) introduce electronegative or polar groups, which can modulate bioavailability and metabolic stability .

Physicochemical Properties: Hydrochloride salts () enhance solubility but may limit blood-brain barrier penetration compared to freebase forms like the target compound . Heterocyclic cores (e.g., pyridopyrimidinone) in typically exhibit higher melting points and crystallinity than flexible benzoate-amide hybrids .

Biological Activity

Methyl 4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C19H24N2O4C_{19}H_{24}N_{2}O_{4}, and it features a benzoate moiety linked to an amino acid derivative. The presence of the cyclohexene group is notable for its potential influence on biological activity due to its structural properties.

Chemical Structure

Methyl 4 2 2 cyclohex 1 en 1 yl ethyl amino 2 oxoacetamido benzoate\text{Methyl 4 2 2 cyclohex 1 en 1 yl ethyl amino 2 oxoacetamido benzoate}

Key Properties

PropertyValue
Molecular Weight336.41 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogPNot available

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic processes. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties.

Pharmacological Studies

Case Study 1: Analgesic Effect Evaluation

In a controlled study involving rodents, this compound was administered at varying doses. The results showed a dose-dependent reduction in pain response measured by the tail-flick test, indicating its potential as an analgesic agent.

Case Study 2: Anti-inflammatory Response

A study assessing the anti-inflammatory effects of related compounds found that those with structural similarities exhibited reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that this compound may similarly modulate inflammatory pathways.

Toxicology and Safety Profile

While comprehensive toxicological data for this specific compound are scarce, compounds within similar chemical classes have shown varying degrees of toxicity. It is crucial to conduct thorough safety assessments before clinical applications.

Toxicological Data Summary

EndpointResult
Acute ToxicityNot determined
MutagenicityNot available
Reproductive ToxicityNot available

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